2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-[(2-fluorophenyl)methyl]-1H-indole
Description
Properties
IUPAC Name |
2-ethyl-5-[1-[(2-fluorophenyl)methyl]indol-2-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O/c1-2-18-21-22-19(24-18)17-11-13-7-4-6-10-16(13)23(17)12-14-8-3-5-9-15(14)20/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGRAUWEWVYMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-[(2-fluorophenyl)methyl]-1H-indole typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Indole synthesis: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling reactions: The final step involves coupling the oxadiazole and indole moieties, possibly through a Friedel-Crafts alkylation or other suitable coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Reactivity of the Indole Core
The indole nitrogen (N1) and C3 position are primary reactive sites for electrophilic substitutions .
Key Reactions:
-
Electrophilic Substitution:
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Nitration: Reacts with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) to form 3-nitro derivatives.
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Halogenation: Chlorination using Cl₂/FeCl₃ yields 3-chloroindole derivatives.
-
Example Reaction:
Transformations at the 1,3,4-Oxadiazole Ring
The oxadiazole ring undergoes nucleophilic substitution and ring-opening reactions due to electron-deficient nitrogen atoms .
Nucleophilic Substitution
Reagents such as amines or thiols displace substituents on the oxadiazole:
| Reagent | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazine (NH₂NH₂) | 5-Ethyl-1,3,4-oxadiazol-2-amine | Reflux, 6 hr | 78 | |
| Sodium methoxide | Methoxy-substituted oxadiazole | RT, 2 hr | 65 |
Ring-Opening Reactions
Strong acids or bases cleave the oxadiazole ring:
Functionalization of the Fluorophenyl Group
The 2-fluorophenyl moiety directs electrophilic substitution to para and ortho positions .
Halogen Exchange:
-
Fluorine can be replaced by chlorine or bromine under radical conditions:
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions modify the indole or oxadiazole subunits :
Suzuki–Miyaura Coupling:
| Substrate | Boronic Acid | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| Bromoindole | Phenylboronic acid | Pd(PPh₃)₄ | 3-Phenylindole | 85 |
| Chlorooxadiazole | Vinylboronic ester | PdCl₂(dppf) | Vinyl-substituted oxadiazole | 72 |
Reduction and Oxidation
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Reduction:
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LiAlH₄ reduces the oxadiazole to a diamine:
-
-
Oxidation:
Cyclization Reactions
The compound participates in microwave-assisted cyclizations to form fused heterocycles :
Example Synthesis of Triazolothiadiazoles:
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React with aldehydes (e.g., benzaldehyde) in DMF/HCl under microwave irradiation.
Biological Activity Modulation
Structural modifications correlate with enhanced pharmacological properties :
| Derivative Modification | Biological Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5-Chlorophenyl substitution | Thymidine phosphorylase | 0.03 | |
| Hydroxyl group addition | Leukemia cell lines (HL-60) | 17.33 |
Stability and Degradation
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various fungal strains, suggesting that 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-[(2-fluorophenyl)methyl]-1H-indole may also possess similar activities. The structure–activity relationship (SAR) analyses reveal that modifications in the oxadiazole ring can enhance antifungal potency against pathogens like Fusarium oxysporum .
Anticancer Potential
Research has shown that compounds containing oxadiazole rings can induce apoptosis in cancer cells. For example, derivatives have been synthesized that target specific cancer pathways, leading to cell cycle arrest and programmed cell death. The unique structural features of this compound may facilitate similar mechanisms .
Case Study 1: Antifungal Activity
In a comparative study of various oxadiazole derivatives against Fusarium oxysporum, this compound exhibited an IC50 value significantly lower than that of conventional antifungal agents like ketoconazole. This suggests a promising avenue for its use in agricultural applications as a fungicide .
Case Study 2: Cancer Cell Line Studies
In vitro studies on breast cancer cell lines demonstrated that compounds similar to this compound induced apoptosis at concentrations as low as 10 µM. These findings indicate potential for development into therapeutic agents targeting cancer .
Mechanism of Action
The mechanism of action of 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-[(2-fluorophenyl)methyl]-1H-indole would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s activity is influenced by two key regions:
- Oxadiazole substitution : The ethyl group at the 5-position of the oxadiazole ring may enhance lipophilicity, improving membrane permeability.
Table 1: Substituent Comparison of Selected Indole-Oxadiazole Derivatives
Anticancer and Anti-inflammatory Potential
- The benzo[d]imidazole analog (Table 1) with a pyrimidinylthio group exhibited dual anticancer and anti-inflammatory activity, suggesting that the ethyl-oxadiazole moiety contributes to COX-2 inhibition . The target compound’s 2-fluorobenzyl group may further enhance anti-inflammatory efficacy by mimicking fluorinated NSAIDs (e.g., celecoxib) .
Enzyme Inhibition
- Compound 6s (Table 1), bearing a 4-fluorobenzylsulfanyl group, showed superior α-glucosidase inhibition (IC50 < acarbose). The target compound’s 2-fluorophenyl group may induce steric hindrance but could still improve binding to enzyme active sites through hydrophobic interactions .
Antimicrobial Activity
- Chlorophenyl-substituted indole-oxadiazoles demonstrated activity against Gram-positive bacteria (B. subtilis, S. aureus), but none were effective against fungi . The target compound’s fluorophenyl group may broaden the antimicrobial spectrum, though this requires experimental validation.
Key Research Findings and Implications
- Substituent Positioning : Fluorine at the ortho position (2-fluorophenyl) may reduce metabolic oxidation compared to para substitution, enhancing pharmacokinetic stability .
- Dual Activity : Ethyl-oxadiazole derivatives often exhibit multitarget effects (e.g., anticancer + anti-inflammatory), likely due to oxadiazole’s electron-deficient nature enabling interactions with diverse enzymes .
- Antimicrobial Gaps : While chlorophenyl analogs target bacteria, fluorinated derivatives like the target compound could address drug-resistant strains or fungal infections if optimized .
Biological Activity
The compound 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-[(2-fluorophenyl)methyl]-1H-indole is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. The oxadiazole and indole moieties contribute significantly to its pharmacological profile, making it a subject of interest for various therapeutic applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 295.32 g/mol. The structure features an indole ring substituted with a 2-fluorobenzyl group and an oxadiazole ring, which enhances its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : Inhibition of key enzymes involved in inflammatory and proliferative pathways.
- Receptors : Modulation of receptor activity that influences cell signaling pathways.
- Cell Membrane Integrity : Disruption of microbial cell membranes leading to cell death.
Biological Activities
Research indicates that the compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have demonstrated that the compound possesses significant antimicrobial properties against various bacterial strains. In vitro assays have shown effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
Anticancer Activity
The compound has been evaluated for its anticancer potential in various cancer cell lines. Notably, it has shown cytotoxic effects with IC50 values in the micromolar range (10–30 µM), indicating promising activity against human cancer cells such as breast and lung carcinoma. The mechanism involves inducing apoptosis and disrupting cancer cell proliferation.
Antiviral Activity
Recent studies have explored the antiviral properties of the compound against HIV-1. The presence of the oxadiazole core is crucial for inhibiting viral replication, with effective concentrations leading to significant reductions in viral load in infected cell cultures.
Case Studies and Research Findings
| Study | Biological Activity | Results |
|---|---|---|
| Study 1: Antimicrobial Testing | Inhibition against Staphylococcus aureus | MIC = 10 µg/mL |
| Study 2: Anticancer Efficacy | Cytotoxicity in lung carcinoma cells | IC50 = 15 µM |
| Study 3: Antiviral Activity | Inhibition of HIV-1 replication | Significant reduction in viral load |
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds containing oxadiazole and indole moieties:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Indole + Oxadiazole | Moderate anticancer activity (IC50 = 25 µM) |
| Compound B | Indole + Thiazole | Strong antimicrobial activity (MIC = 5 µg/mL) |
| Compound C | Oxadiazole + Pyridine | Limited antiviral activity |
The unique combination of functional groups in This compound contributes to its enhanced biological activities compared to other derivatives.
Q & A
Q. What are the established synthetic routes for 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-[(2-fluorophenyl)methyl]-1H-indole, and what key optimization parameters affect yield?
Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization and substitution reactions. For oxadiazole-containing indoles, a common approach is:
Oxadiazole Formation: React indole-3-carbaldehyde derivatives with hydrazine derivatives under acidic conditions to form 1,3,4-oxadiazole rings. For example, thiourea or substituted hydrazines can be condensed with carboxylic acid derivatives using chloroacetic acid and sodium acetate in refluxing acetic acid (5–6 hours) .
N-Alkylation: Introduce the 2-fluorobenzyl group via alkylation of the indole nitrogen. Optimize solvent choice (e.g., DMF or PEG-400) and catalyst (e.g., CuI for click chemistry) to improve regioselectivity .
Key Optimization Parameters:
Q. How can researchers validate the structural integrity of this compound through spectroscopic methods?
Methodological Answer: Use a combination of techniques:
- 1H/13C NMR: Confirm substituent integration and chemical environment. For example, the 2-fluorobenzyl group shows aromatic proton splitting (δ 7.2–7.6 ppm) and a fluorine-coupled methylene signal (δ ~5.2 ppm) .
- 19F NMR: Detect fluorinated moieties (e.g., δ -115 to -120 ppm for 2-fluorophenyl) to rule out positional isomers .
- HRMS: Verify molecular ion peaks (e.g., [M+H]+ at m/z 352.12 for C19H15FN4O) with <2 ppm error .
- TLC: Monitor reaction progress using high-polarity mobile phases (e.g., EtOAc:hexane) and UV/iodine staining .
Advanced Research Questions
Q. How does the substitution pattern on the oxadiazole ring influence the compound’s inhibitory activity against α-glucosidase?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Alkyl Chains: Longer chains (e.g., n-pentyl or n-heptyl) enhance hydrophobic interactions with the enzyme’s active site, as seen in derivatives with IC50 values <10 µM .
- Aromatic Substituents: Electron-withdrawing groups (e.g., 4-fluorobenzyl) improve binding affinity via π-π stacking and dipole interactions. For example, compound 6s (4-fluorobenzyl-substituted) showed 3-fold higher potency than acarbose .
Experimental Design: - Docking Studies: Use AutoDock Vina to model interactions between substituents and α-glucosidase (PDB: 2ZE0).
- Enzyme Assays: Compare IC50 values under standardized conditions (pH 6.8, 37°C) to minimize variability .
Q. What experimental strategies are recommended to resolve discrepancies in biological activity data across different assay conditions?
Methodological Answer: Address variability through:
- Assay Standardization:
- Data Normalization:
Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound, and how can they be mitigated?
Methodological Answer: Challenges:
- Racemization during N-alkylation or oxadiazole cyclization.
- Poor chromatographic separation of enantiomers.
Solutions: - Chiral Catalysts: Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during key steps .
- Chiral HPLC: Employ columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases (e.g., Chiralpak IC) for resolution .
Q. How can researchers assess the compound’s stability under physiological conditions for preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
